(3-Benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptan-6-yl) acetate
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Overview
Description
(3-Benzyl-2,4-dioxo-3-azabicyclo[320]heptan-6-yl) acetate is a complex organic compound with a unique bicyclic structure This compound is characterized by its azabicycloheptane core, which is fused with a benzyl group and an acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Benzyl-2,4-dioxo-3-azabicyclo[320]heptan-6-yl) acetate typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of catalysts, specific temperature controls, and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
(3-Benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptan-6-yl) acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The benzyl and acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(3-Benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptan-6-yl) acetate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Mechanism of Action
The mechanism of action of (3-Benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptan-6-yl) acetate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane:
Uniqueness
(3-Benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptan-6-yl) acetate is unique due to its specific azabicycloheptane core and the combination of benzyl and acetate groups.
Properties
IUPAC Name |
(3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptan-6-yl) acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c1-9(17)20-12-7-11-13(12)15(19)16(14(11)18)8-10-5-3-2-4-6-10/h2-6,11-13H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACVZGCXQDCEPME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2C1C(=O)N(C2=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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